Product packaging for Dihexadecyl dimethyl ammonium chloride(Cat. No.:CAS No. 68002-59-5)

Dihexadecyl dimethyl ammonium chloride

Cat. No.: B7820889
CAS No.: 68002-59-5
M. Wt: 530.4 g/mol
InChI Key: ZCPCLAPUXMZUCD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) as a Chemical Class

Quaternary Ammonium Compounds, commonly referred to as QACs or "quats," constitute a significant and diverse class of chemical substances. mass.govturi.org Structurally, they are defined by a central, positively charged nitrogen atom bonded to four organic groups, which can be alkyl or aryl groups. orst.eduwikipedia.org This permanent positive charge, which is independent of the solution's pH, is a defining characteristic of QACs and is fundamental to their function. wikipedia.org The nature and length of these attached groups significantly influence the compound's physical and chemical properties, such as solubility, hydrophobicity, and specific applications. nih.gov

First discovered in the early 1940s, QACs have been utilized for over eight decades in a vast array of products and processes. mass.govturi.org They primarily function as antimicrobials, surfactants, preservatives, antistatic agents, and dispersants. nih.gov Their applications range from household and industrial disinfectants and sanitizers to personal care products like shampoos and fabric softeners. mass.govnih.gov The U.S. Environmental Protection Agency (EPA) classifies QACs into four main groups based on the structure of the clusters attached to the central nitrogen atom. orst.edu

A classification system based on historical development and chemical structure categorizes QACs into generations. The first generation includes compounds like benzalkonium chloride, while later generations feature mixtures and more complex structures with enhanced biocidal activity and lower toxicity. aldebaransistemas.com The fourth generation, known as "twin-chain" or "dual-chain" quats, includes dialkyl dimethyl ammonium chlorides, which are noted for their superior germicidal activity and tolerance for hard water and protein loads. aldebaransistemas.com

Table 1: General Properties of Quaternary Ammonium Compounds (QACs)

Property Description References
Core Structure A central nitrogen atom bonded to four organic (alkyl or aryl) groups, creating a permanent positive charge. orst.eduwikipedia.org
Primary Functions Antimicrobials, surfactants, preservatives, antistatic agents, fabric softeners, dispersants. wikipedia.orgnih.gov
Key Applications Disinfectants, sanitizers, cleaning products, personal care items (shampoos, eye drops), wood preservatives, herbicides. mass.govturi.org
Mechanism of Action Disruption of microbial cell membranes or viral envelopes. wikipedia.org
Classification Grouped by the EPA based on substituent structures; also categorized into "generations" based on historical development and biocidal efficacy. orst.edualdebaransistemas.com

Academic Significance of Dihexadecyl Dimethyl Ammonium Chloride within QAC Research

This compound (DHDMAC), also known by synonyms such as Dicetyldimethylammonium chloride and Quaternium-31, is a prominent member of the dialkyl quaternary ammonium compound family. nih.gov Its structure features a central nitrogen atom bonded to two methyl groups and two long hexadecyl (C16) alkyl chains. nih.gov This specific molecular architecture imparts significant surface-active properties, making it a subject of interest in various scientific fields.

In an academic context, DHDMAC is studied for its versatile chemical properties. It is characterized as a white, waxy solid that is soluble in organic solvents like ethanol (B145695) and chloroform, and it forms colloidal dispersions in water. nbinno.com Its primary significance stems from its role as a cationic surfactant, emulsifier, dispersant, and antistatic agent. These properties are leveraged in diverse research applications, from the formulation of industrial products like coatings and plastics to its use as a phase-transfer catalyst in organic synthesis. nbinno.com

Research has explored the specific applications and effects of DHDMAC and its close structural relatives like Didecyldimethylammonium chloride (DDAC). Studies have investigated its use as a biocide in water treatment, a permeation-enhancer for wood treatment, and its impact on microbial communities in environmental systems like wastewater sludge. nbinno.comresearchgate.netnih.gov Furthermore, its interaction with biological systems has been a focus of immunological research, with studies examining its potential to initiate allergic responses. nih.gov The compound's efficacy against various fungi and bacteria has also been documented, highlighting its importance in microbiological research. researchgate.netacademicjournals.org The existence of extensive, though often unpublished, toxicological data submitted to regulatory bodies underscores its significance in the field of chemical safety and regulation. researchgate.net

Table 2: Physicochemical Properties of this compound (DHDMAC)

Property Value/Description References
Chemical Name This compound
Synonyms Dicetyldimethylammonium chloride, Quaternium-31 nih.gov
Molecular Formula C34H72ClN nih.govnbinno.com
Molecular Weight ~530.4 g/mol nih.gov
Appearance White to off-white waxy solid or powder nbinno.com
Solubility Soluble in ethanol, chloroform, and hot water; forms colloidal dispersions in cold water. nbinno.com
Primary Class Cationic Surfactant, Dialkyl Quaternary Ammonium Compound nbinno.com

Historical Development of Research on Dialkyl Dimethyl Ammonium Chlorides

The research trajectory of dialkyl dimethyl ammonium chlorides is intrinsically linked to the broader history of QACs, which began in the 1940s. mass.gov The evolution of QACs is often described in terms of "generations," each representing an advancement in efficacy, safety, or spectrum of activity. aldebaransistemas.com The fourth generation of QACs, which emerged from this developmental timeline, specifically includes the "twin-chain" or dialkyl compounds, such as Didecyldimethylammonium chloride (DDAC). aldebaransistemas.comresearchgate.net This class was recognized for its enhanced germicidal performance compared to earlier generations. aldebaransistemas.com

Patents from the 1960s, such as one for the synthesis of dimethyl diallyl ammonium chloride in 1969, indicate early industrial and academic interest in producing high-purity dialkyl ammonium compounds for polymerization and other applications. google.com By the 1970s, scientific literature included studies on the fundamental properties of these compounds, such as a 1978 investigation into the solution behavior of dialkyldimethylammonium chloride in water, which was relevant to its use in fabric softeners. acs.org

Regulatory interest and the need for comprehensive data grew as the applications for these compounds expanded. Didecyldimethylammonium chloride was, for a time, approved as a plant protection product in the European Union, and both DDAC and Benzalkonium chloride (BAC) have been widely used as biocides in the food industry. eurl-pesticides.eu The continuous use of these compounds in various commercial products necessitated the generation of robust toxicological databases for review by regulatory agencies to support product registrations. researchgate.net Research in recent decades has continued to explore new applications and the environmental and biological interactions of these compounds, such as their effects on microbial resistance and their behavior in complex environmental matrices. nih.govwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H72ClN B7820889 Dihexadecyl dimethyl ammonium chloride CAS No. 68002-59-5

Properties

IUPAC Name

dihexadecyl(dimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H72N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35(3,4)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-34H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPCLAPUXMZUCD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H72ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051461
Record name Dihexadecyldimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid; Pellets or Large Crystals
Record name Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

1812-53-9, 68002-59-5
Record name Dicetyldimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1812-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicetyldimonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001812539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aliquat 206
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dihexadecyldimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihexadecyldimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.750
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Quaternary ammonium compounds, di-C14-18-alkyldimethyl, chlorides
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICETYLDIMONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F4SX2007N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Synthetic Methodologies and Chemical Modifications of Dihexadecyl Dimethyl Ammonium Chloride

Advanced Synthetic Routes for Dihexadecyl Dimethyl Ammonium (B1175870) Chloride and Related Analogs

The synthesis of dihexadecyl dimethyl ammonium chloride, a symmetrical quaternary ammonium compound (QAC), and its related structures involves sophisticated chemical strategies that have evolved to improve yield, purity, and environmental footprint.

The industrial preparation of this compound is typically a multi-step process that begins with precursors derived from natural sources like fats and oils. tsijournals.com A common pathway involves the quaternization of a tertiary amine. For this compound, the key intermediate is dihexadecyl methyl amine.

The general synthetic approach can be outlined as follows:

Amine Synthesis : The process often starts with hexadecyl amine (cetylamine), which can be produced through the reduction of palmitonitrile, derived from palmitic acid (a primary component of palm oil). Two equivalents of a hexadecyl halide (e.g., 1-bromohexadecane) are reacted with methylamine (B109427) to form the tertiary amine, dihexadecyl methyl amine.

Quaternization : The resulting dihexadecyl methyl amine is then quaternized. A standard method involves reacting the tertiary amine with a methylating agent, such as methyl chloride, in an appropriate solvent like ethanol (B145695) or isopropanol. google.com This reaction, often conducted under pressure and elevated temperature in the presence of a catalyst, leads to the formation of the quaternary ammonium cation with a chloride counter-ion. google.compatsnap.com

The reaction mechanism follows a nucleophilic substitution (SN2) pathway, where the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the methyl chloride, displacing the chloride ion which then associates with the positively charged quaternary ammonium center. researchgate.net

While this compound itself is not typically polymerized, related diallyl-containing monomers like diallyldimethylammonium chloride (DADMAC) are crucial in forming copolymers. sigmaaldrich.com The optimization of these polymerization processes is critical for controlling the properties of the final polymer. Methodologies such as Response Surface Methodology (RSM) are employed to systematically optimize reaction conditions to achieve a desired molecular weight and conversion rate. mdpi.com

For instance, in the aqueous polymerization of DADMAC with a comonomer, factors such as total monomer concentration, initiator concentration, and temperature profile are optimized. mdpi.com Studies on the copolymerization of DADMAC with acrylamide (B121943) have shown that parameters like pH can significantly influence the intrinsic viscosity of the resulting copolymer. researchgate.net

Table 1: Example of Optimized Conditions for Copolymer Synthesis using Response Surface Methodology This table illustrates typical parameters optimized in the synthesis of a copolymer involving a quaternary ammonium monomer, based on findings from related studies. mdpi.com

ParameterOptimized Value
Total Monomer Concentration (w/w)80.0%
Initiator to Monomer Ratio (m/m)0.00700%
Chelating Agent to Monomer Ratio (m/m)0.00350%
Temperature Stage 1 (T1)50.0 °C
Temperature Stage 2 (T2)60.0 °C
Temperature Stage 3 (T3)72.5 °C

Modern synthetic chemistry emphasizes the development of "green" or cleaner production methods to minimize waste and improve product purity. For QACs, these approaches include using less hazardous reagents and more efficient reaction conditions.

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically shorten reaction times, for example, reducing the preparation of a tertiary amine from hours to minutes and allowing for the use of water as a solvent instead of organic alternatives like acetone. nih.gov

Eco-Friendly Reagents : Dimethyl carbonate is being explored as an environmentally friendly "green" alkylating agent for the quaternization of tertiary amines, offering an alternative to traditional alkyl halides. researchgate.net

Process Optimization for Purity : Methods that involve the staged and alternating addition of reagents, such as allyl chloride and sodium hydroxide (B78521) solution in the synthesis of DADMAC, can prevent the formation of byproducts and increase the utilization rate of reactants. wipo.int This leads to a higher purity monomer solution that may not require subsequent decolorization steps. wipo.int

Designing for Degradability : A forward-looking green approach involves designing QACs with intentionally cleavable bonds, such as ester or thioether linkages, within their structure. rsc.org This strategy aims to produce compounds that are effective for their intended application but can degrade more readily in the environment. rsc.org

Structural Modification Strategies for Enhanced Functionality

The properties of this compound are intrinsically linked to its molecular architecture. Strategic modifications to this structure can fine-tune its physicochemical characteristics for improved performance.

The two C16 (hexadecyl) alkyl chains are the defining feature of this molecule, imparting significant hydrophobicity. The length of the alkyl chains in dialkyldimethylammonium compounds is a critical determinant of their properties. nih.gov

Research across various QACs demonstrates a clear structure-activity relationship tied to chain length:

Hydrophobicity and Self-Assembly : Increasing the alkyl chain length generally enhances the hydrophobicity of the surfactant, which can lead to a linear increase in the solubilization capacity for nonpolar substances. mdpi.com It also influences thermal properties, with glass transition temperatures often shifting to higher values as the alkyl chain is elongated. nih.gov

Functional Efficacy : For many applications, functional activity increases with lipophilicity up to an optimal chain length, often referred to as the "cut-off" effect. nih.gov Beyond this point, the efficacy may decrease. For example, in studies of antibacterial quaternary ammonium methacrylates, the potency increased with chain length from C3 to C16, but then decreased at C18. nih.gov This decline may be due to the long chains curling and sterically hindering the positively charged nitrogen center. nih.gov Similarly, morpholinium-based QACs showed the highest bactericidal effects with alkyl chains between C12 and C16. chemrxiv.org

Table 2: Influence of Alkyl Chain Length on the Antibacterial Efficacy of Quaternary Ammonium Compounds This table summarizes findings on how different alkyl chain lengths (CL) affect antibacterial properties, illustrating the optimal range for efficacy. nih.govchemrxiv.org

Alkyl Chain Length (Number of Carbons)Relative Antibacterial Efficacy
< 5Inactive or Low
C12 - C16High / Optimal
C18Decreased

A study on the copolymerization of DADMAC with methyl benzyl (B1604629) diallyl ammonium chloride (DAMBAC), which contains a lipophilic benzyl group, demonstrated this principle. The introduction of a small amount of the more surface-active DAMBAC monomer effectively improved the lipophilicity of the polymer. mdpi.com This modification enhanced its performance in demulsifying oil-in-water emulsions by reducing the interfacial energy more effectively than the homopolymer. mdpi.com This approach allows for the creation of copolymers where the high charge density of the QAC monomer is balanced with tailored lipophilicity to improve interaction at oil-water interfaces.

Functional Group Derivatization

The introduction of functional groups into molecules structurally related to DHDMAC is accomplished through strategic synthetic pathways that modify the hydrophobic tails or the groups attached to the nitrogen atom. These modifications are typically performed on the precursor tertiary amines or alkyl halides before the quaternization reaction.

One common strategy involves the amidation of fatty acids followed by quaternization. For instance, fatty acids can be reacted with a diamine to create an amide-containing intermediate, which is then quaternized to yield a cationic surfactant with an amide linkage in one of its alkyl chains. This method introduces a polar amide group, which can alter the compound's solubility, hydrogen-bonding capabilities, and interaction with substrates.

Another approach is the synthesis of polymerizable quaternary ammonium monomers. This is often achieved through the Menschutkin reaction, where a tertiary amine, such as 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), is reacted with an alkyl halide that contains a desired functional group. nih.gov This results in a QAS with a polymerizable methacrylate group, as well as other functionalities like carboxylic acids or silanes, depending on the starting materials. nih.govresearchgate.net While the alkyl chains in these examples are not as long as in DHDMAC, the principle demonstrates a key method for creating functionalized QAS.

Furthermore, the synthesis of cleavable QAS has been explored to enhance biodegradability. These compounds incorporate linkages, such as esters or carbonates, into their structure that can be hydrolyzed under certain conditions. For example, long-chain alcohols can be reacted to form an intermediate that is then quaternized to produce a QAS with a cleavable bond in its hydrophobic tail.

The table below summarizes various synthetic strategies for producing functionalized long-chain quaternary ammonium salts that are structurally analogous to DHDMAC.

Table 1: Synthetic Methodologies for Functionalized Long-Chain Quaternary Ammonium Salts

Target Functional Group Synthetic Strategy Precursor Molecules Key Reaction Type
Amide Amidation of fatty acids followed by quaternization Fatty acids, N,N-diethylethylenediamine, Benzyl chloride Amidation, Quaternization
Carboxylic Acid Quaternization of a tertiary amine with a functionalized alkyl halide 2-(Dimethylamino)ethyl methacrylate (DMAEMA), Carboxy-functional alkyl halides Menschutkin Reaction (SN2)
Methacrylate (Polymerizable) Reaction of a tertiary amine with a methacrylate-containing alkyl halide 2-(Dimethylamino)ethyl methacrylate (DMAEMA), Alkyl halides Menschutkin Reaction (SN2)
Glucosamide Amine-ester reaction followed by post-quaternization D-(+)-glucose δ-lactone, N,N-dimethyldipropylenetriamine, Bromoalkane Amidation, Quaternization

These synthetic approaches highlight the versatility in creating a wide range of functionalized long-chain quaternary ammonium salts. The choice of precursors and the synthetic route directly influence the type and position of the functional group, thereby enabling the fine-tuning of the molecule's properties for specific applications. While direct derivatization of DHDMAC remains a challenge, the synthesis of these functional analogs provides a pathway to novel cationic surfactants with enhanced capabilities.

Iii. Mechanisms of Action at the Molecular and Cellular Level

Interactions with Biological Membranes and Lipid Bilayers

The primary target of DHDAC is the cell membrane, a critical barrier that maintains cellular integrity and regulates the passage of substances. As a cationic lipid, DHDAC has a strong affinity for the predominantly anionic surfaces of microbial cell membranes.

The initial step in DHDAC's mechanism of action involves its insertion into the lipid bilayer of the cell membrane. This process is driven by both electrostatic and hydrophobic interactions. The positively charged quaternary ammonium (B1175870) headgroup of DHDAC interacts favorably with the negatively charged phosphate (B84403) groups of the phospholipids (B1166683) that constitute the membrane. nih.gov This electrostatic attraction helps to anchor the molecule at the membrane surface.

Once anchored, the two long, hydrophobic hexadecyl (C16) tails penetrate the hydrophobic core of the lipid bilayer. This insertion physically disrupts the ordered packing of the membrane lipids. The presence of the bulky DHDAC molecules creates spacing between the native phospholipid molecules, thereby weakening the van der Waals and hydrophobic interactions that are crucial for maintaining the stability and integrity of the bilayer. nih.govnih.gov Molecular dynamics simulations of similar long-chain cationic surfactants show that their alkyl tails penetrate deep into the lipid bilayer, while the charged headgroups remain near the water-lipid interface. This disruption of the intricate network of intermolecular forces is the foundational event that leads to more severe membrane damage. This interaction is often defect-mediated, where the cationic molecules are drawn to existing imperfections in the bilayer, leading to lipid extraction and further destabilization. rsc.org

Studies on closely related double-chained cationic lipids, such as Dioctadecyldimethylammonium bromide (DODAB) and Dioctadecyldimethylammonium chloride (DODAC), demonstrate this effect clearly. These compounds are known to alter the thermotropic phase behavior of lipid membranes. nih.gov The gel-to-liquid crystalline phase transition temperature (Tm) is a key indicator of membrane stability. The incorporation of these cationic surfactants into a lipid bilayer typically lowers the energy barrier for this transition, making the membrane more fluid at lower temperatures. researchgate.netmanchester.ac.uk For example, in DODAB vesicles, distinct phase transitions from a sub-gel to a gel phase and from a gel to a liquid crystalline phase are observed, and these transitions are associated with significant changes in the microscopic dynamics and fluidity of the membrane. nih.govresearchgate.net The fluid phase is characterized by much higher lateral diffusion of lipid molecules compared to the more restrictive gel phase. nih.gov

Table 1: Effect of Related Cationic Surfactants on Membrane Phase Transitions This table presents data on compounds structurally similar to Dihexadecyl dimethyl ammonium chloride to illustrate the general mechanism.

CompoundSystemObserved Effect on Phase TransitionReference
Dioctadecyldimethylammonium bromide (DODAB)Aqueous Vesicle DispersionsExhibits distinct sub-gel to gel (≈36°C) and gel to liquid-crystalline (≈45°C) phase transitions. researchgate.net
Dioctadecyldimethylammonium chloride (DODAC)Aqueous Vesicle DispersionsShows a higher phase transition temperature (Tm) compared to DODAB, indicating influence from the counterion. researchgate.net
Didecyldimethylammonium chloride (DDAC)LiposomesInduces a phase transition in liposomes at a concentration of approximately 3 mg/L, enhancing membrane fluidity. nih.gov

Permeabilization and Leakage of Intracellular Components

The disruption of intermolecular forces and the increase in membrane fluidity culminate in a critical loss of the membrane's barrier function. The membrane becomes permeable, leading to the uncontrolled leakage of essential intracellular components. nih.govresearchgate.net As DHDAC molecules accumulate within the bilayer, they can induce the formation of pores or transient defects, effectively creating holes in the membrane.

Research on the closely related Didecyldimethylammonium chloride (DDAC) has demonstrated a direct correlation between its concentration and the leakage of cytoplasmic materials from Escherichia coli. nih.gov At concentrations around 3-4 mg/L, significant leakage of proteins and enzymes like β-galactosidase was observed. nih.gov This loss of macromolecules and vital ions from the cytoplasm disrupts the cell's osmotic balance and internal environment, leading to a cessation of metabolic activity and ultimately, cell death. researchgate.net The mechanism is believed to be a direct consequence of the membrane destabilization caused by the surfactant's action. nih.gov

Table 2: Leakage of Intracellular Components from E. coli Induced by Didecyldimethylammonium Chloride (DDAC) Data for the related compound DDAC is used to illustrate the permeabilization effect.

DDAC ConcentrationEffectConsequenceReference
1.3 mg/LMinimum Inhibitory Concentration (MIC)Inhibition of growth nih.gov
~3 mg/LInduces membrane phase transitionEnhancement of membrane fluidity nih.gov
3 - 4 mg/LLeakage of proteins and β-galactosidaseLoss of essential intracellular macromolecules nih.gov
>50 mg/LCell lysis and bleb formationComplete loss of cellular integrity nih.govresearchgate.net

Effects on Microbial Cellular Integrity and Metabolism

The consequences of membrane damage extend beyond simple leakage, affecting the entire cellular machinery and morphology.

The destructive interaction of DHDAC is not limited to lipids. Many vital enzymes and structural proteins are embedded within or associated with the cell membrane. The profound changes in the lipid environment caused by DHDAC can lead to the denaturation of these membrane-bound proteins. researchgate.net As the bilayer is disrupted and its fluidity altered, the native conformation of integral proteins, which is critical for their function, can be lost.

Furthermore, the leakage of cytoplasmic contents includes soluble enzymes. More directly, as a surfactant, DHDAC can interact with proteins, disrupting the delicate balance of forces that maintain their tertiary and quaternary structures. This leads to a loss of enzymatic activity, paralyzing the cell's metabolic pathways. researchgate.net The disorganization of essential processes like energy production and biosynthesis, combined with the structural damage to the membrane, creates a situation that is incompatible with cell survival.

The extensive damage to the cell envelope results in visible and dramatic changes to the morphology of microbial cells. Electron microscopy studies of bacteria like E. coli exposed to high concentrations of the related compound DDAC reveal significant structural deformities. nih.gov One of the observed effects is the formation of "blebs," which are protrusions or extrusions of the plasma membrane. nih.gov These morphological changes are a direct visual confirmation of the loss of structural integrity. At sufficient concentrations, the damage progresses to complete cell lysis, where the cell wall and membrane rupture entirely, releasing the cellular contents into the surrounding environment. researchgate.net

Concentration-Dependent Bactericidal and Fungicidal Efficacy

This compound (DDAC), a quaternary ammonium compound, demonstrates a broad spectrum of activity against bacteria and fungi. wikipedia.org Its efficacy is fundamentally dependent on its concentration, exhibiting a range of effects from growth inhibition (bacteriostatic/fungistatic) at lower concentrations to outright killing (bactericidal/fungicidal) at higher levels. wikipedia.orgresearchgate.net This concentration-dependent activity is a critical aspect of its mechanism of action. nih.gov

The primary target of DDAC is the cell membrane. researchgate.netnih.gov As a cationic surfactant, the positively charged nitrogen atom in DDAC forms an electrostatic bond with the negatively charged components of microbial cell walls and membranes. researchgate.net This interaction disrupts the structural integrity and permeability of the cell membrane. researchgate.netnih.gov

At lower, sub-lethal concentrations, DDAC can lead to a bacteriostatic or fungistatic effect, where the growth of the microorganism is inhibited. wikipedia.org However, as the concentration increases, the disruption to the cell membrane becomes more severe. Studies on Escherichia coli have shown that at concentrations around 3 to 4 mg/L, DDAC causes significant leakage of intracellular macromolecules, including proteins and β-galactosidase. nih.govjst.go.jp This leakage is a direct consequence of compromised membrane integrity. Research on Staphylococcus aureus also confirmed that rapid leakage of intracellular components, such as potassium and 260-nm-absorbing materials (indicative of nucleic acids), occurs at bactericidal concentrations. asm.org

The minimum inhibitory concentration (MIC) is a key measure of this efficacy. For instance, the MIC value of DDAC against E. coli has been reported to be as low as 1.3 mg/L. nih.govjst.go.jp However, these values can vary significantly among different species and even strains of microorganisms. nih.gov At concentrations above the MIC, the compound's action shifts from merely inhibiting growth to actively killing the cells. For example, while concentrations below 4.5 µg/ml were found to inhibit the growth of S. aureus, concentrations above 9 µg/ml were bactericidal, causing significant cell leakage. asm.org

Morphological changes in bacterial cells, such as the formation of blebs on the cell surface, have been observed, but typically at much higher concentrations (e.g., >50 mg/L for E. coli). researchgate.netnih.gov This suggests that while bleb formation is a result of DDAC's action on the membrane, cell death primarily occurs due to the critical loss of intracellular contents at lower bactericidal concentrations. nih.govjst.go.jp

The fungicidal properties of DDAC also vary depending on the target species and concentration. It has shown good efficacy against fungi like Stachybotrys chartarum. usda.gov However, some fungi, such as Aspergillus niger and Penicillium brevicompactum, may require higher concentrations or combination treatments for complete control. usda.gov The efficacy of DDAC against various fungi, including Trichophyton mentagrophytes and Aspergillus brasiliensis, has been demonstrated in standardized tests, although some fungal spores can exhibit higher resistance. reinraum.de

Table 1: Concentration-Dependent Efficacy of this compound (DDAC) against Bacteria

This table is interactive. You can sort and filter the data.

MicroorganismConcentration (mg/L)Observed EffectResearch Finding
Escherichia coli1.3Minimum Inhibitory Concentration (MIC)Growth inhibited at this concentration. nih.gov
Escherichia coli3 - 4Leakage of intracellular macromoleculesCauses leakage of proteins and β-galactosidase. nih.govjst.go.jp
Escherichia coli>50Bleb formation on cell surfaceMorphological changes observed at high concentrations. nih.gov
Staphylococcus aureus<4.5Growth inhibition (bacteriostatic)Inhibits bacterial growth. asm.org
Staphylococcus aureus>9BactericidalInduces rapid leakage of intracellular potassium and other components. asm.org
Bacillus cereus0.05 - 1.50Partial inhibitory effectUsed in dose-response assays to study kinetics. nih.gov

Table 2: Fungicidal Efficacy of this compound (DDAC)

This table is interactive. You can sort and filter the data.

Fungal SpeciesEfficacyNotes
Stachybotrys chartarumGood protection / Controlled growthDDAC at 1.0% was effective. usda.gov
Aspergillus nigerReduced growthLess effective than against S. chartarum; required combination treatments for total control. usda.gov
Penicillium brevicompactumReduced growthLess effective than against S. chartarum; required combination treatments for total control. usda.gov
Cladosporium cladosporioidesDifficult to controlRequired higher concentrations (1.0%) in combination with other agents. usda.gov
Trichophyton mentagrophytesEffectiveEffective after a 10-minute exposure when diluted 1:128. reinraum.de
Aspergillus brasiliensisEffectiveEfficacy shown at a 1:64 dilution after a 10-minute exposure. reinraum.de

Mechanisms of Viral Inactivation

The antiviral action of this compound is most pronounced against enveloped viruses. nih.gov The mechanism of inactivation is primarily centered on the disruption of the viral envelope, which is a lipid bilayer derived from the host cell membrane. nih.govnih.gov

The cationic nature of the DDAC molecule is crucial to this process. It interacts with the negatively charged phospholipids that constitute the viral envelope. nih.govresearchgate.net This interaction leads to the disruption and solubilization of the lipid membrane, effectively destroying the structural integrity of the virus particle. nih.gov Without its protective envelope, the virus is unable to attach to and infect host cells. Electron microscopy has confirmed that cationic surfactants like DDAC can induce the disruption of the outer lipid membrane of enveloped viruses. nih.gov

This mechanism explains why the susceptibility of viruses to DDAC is largely limited to those possessing an envelope. nih.gov Research has demonstrated its efficacy against enveloped viruses such as Herpes Simplex Virus (HSV) and the novel coronavirus (SARS-CoV-2). nih.govnih.govnih.gov An experimental study in mice suggested that DDAC could significantly limit infection by Herpes Simplex Virus type 1. nih.gov

In contrast, non-enveloped viruses, which lack a lipid outer membrane and instead have a more robust protein capsid, are generally less susceptible to DDAC. nih.govfrontiersin.org Inactivating these more resistant viruses often requires higher concentrations of the biocide or the use of synergistic formulations. nih.gov For instance, the effectiveness of DDAC against certain non-enveloped viruses can be boosted by increasing the pH of the solution, such as with the addition of sodium hydroxide (B78521). nih.gov This suggests that at higher concentrations or under specific conditions, DDAC may also act by denaturing viral proteins, but its primary and most efficient mechanism of action is the disruption of the phospholipid envelope. nih.gov

Iv. Advanced Applications in Materials Science and Biomedicine

Supramolecular Chemistry and Self-Assembly of Dihexadecyl Dimethyl Ammonium (B1175870) Chloride

The unique amphiphilic structure of dihexadecyl dimethyl ammonium chloride, featuring a positively charged head group and two long hydrocarbon tails, drives its self-assembly into complex supramolecular structures in solution. This behavior is fundamental to its application in materials science.

Dihexadecyl dimethyl ammonium bromide (DHDAB), a compound with analogous self-assembly behavior to the chloride salt, demonstrates the ability to form various colloidal structures. ox.ac.uknih.gov The type of aggregate formed is highly dependent on factors such as surfactant concentration and the presence of other surfactants. scispace.com In aqueous solutions, these dialkyl chain cationic surfactants can create microstructures such as bilamellar vesicles (blv), multilamellar vesicles (mlv), and lamellar phases (Lβ). ox.ac.ukacs.org

Studies on mixed surfactant systems have provided detailed insights into this process. For instance, when mixed with nonionic surfactants like monododecyl hexaethylene glycol (C12E6) or monododecyl dodecaethylene glycol (C12E12), DHDAB-rich compositions tend to form vesicles at low concentrations and lamellar phases at higher concentrations. ox.ac.ukacs.org In contrast, nonionic-rich compositions typically form small, globular mixed micelles. ox.ac.ukacs.org

Further research into mixtures of DHDAB with dodecyl triethyleneglycol ether (C12E3) showed that at low total surfactant concentrations (1.5 mM), the system transitions from bilamellar vesicles to multilamellar vesicles as the proportion of C12E3 increases. acs.orgnih.gov At higher concentrations (60 mM), a continuous Lβ lamellar phase is observed over a wide range of compositions. acs.orgnih.gov The bilayers in these assemblies are generally highly rigid, a quality attributed to stabilization from charge interactions. nih.govnist.gov

The mixing of dihexadecyl dimethyl ammonium bromide with a single-chain cationic surfactant, hexadecyl trimethyl ammonium bromide (C16TAB), also results in a structural transition of the aggregates from spherical micelles to vesicles as the proportion of the dihexadecyl compound increases. scispace.com

Table 1: Microstructure of Dihexadecyl Dimethyl Ammonium Bromide (DHDAB) in Mixed Surfactant Systems

Co-surfactantDHDAB CompositionTotal ConcentrationPredominant Microstructure
C12E3< 20 mol %1.5 mMBilamellar Vesicles (BLV) acs.orgnih.gov
C12E3> 20 mol %1.5 mMMultilamellar Vesicles (MLV) acs.orgnih.gov
C12E320-80 mol %60 mMLβ Lamellar Phase acs.orgnih.gov
C16TABIncreasing proportionNot specifiedSpherical Micelles to Vesicles scispace.com
C12E6 / C12E12Cationic-richLowBilamellar/Multilamellar Vesicles ox.ac.ukacs.org
C12E6 / C12E12Cationic-richHighLβ Lamellar Phase ox.ac.ukacs.org

In dilute solutions and at elevated temperatures, dihexadecyl dimethyl ammonium bromide exhibits distinct ordering at the air-water interface, forming a lamellar structure. nih.gov This surface ordering is sensitive to temperature, with a notable onset observed between 35 and 40°C. nih.gov A sharp change in the lamellar spacing occurs at 40°C, increasing from approximately 33 Å to 40 Å. nih.gov This change is attributed to a surface-induced phase transition, analogous to the Lβ (gel phase) to Lα (liquid crystalline phase) transition seen in bulk lamellar dispersions. nih.govcapes.gov.br The presence of a cosurfactant, such as benzyl (B1604629) alcohol, can lower the temperature at which this ordering occurs. nih.govcapes.gov.br

In bulk solutions, particularly at higher concentrations in mixed systems, a stable Lβ lamellar phase is a common morphology. ox.ac.ukacs.org For example, in mixtures with the nonionic surfactant C12E3 at a total concentration of 60 mM, a continuous Lβ phase is observed for compositions containing 20 to 80 mol % of the nonionic surfactant. acs.orgnih.gov

Table 2: Temperature-Dependent Lamellar Spacing of Dihexadecyl Dimethyl Ammonium Bromide at the Air-Water Interface

Temperature RangeLamellar Spacing (Approximate)
35-40 °C (Onset of ordering)Not specified
< 40 °C~33 Å nih.gov
> 40 °C~40 Å nih.gov

The amphiphilic nature of this compound drives its adsorption to interfaces, such as the air-water interface, a phenomenon that reduces surface tension. rutgers.edu As a cationic surfactant, its adsorption influences the orientation and structure of water molecules at the interface. researchgate.net Studies on similar cationic surfactants show that the charged head groups affect the ordering of interfacial water. researchgate.net

Research on dihexadecyl dimethyl ammonium bromide (DHDAB) has specifically shown that it can form an ordered, lamellar phase at the air-water interface under certain conditions. nih.gov The process of surfactant adsorption is crucial for many industrial applications and is driven by the preference of the hydrophobic tails to leave the aqueous environment and the hydrophilic head group to remain in contact with it. rutgers.edu The dynamic adsorption behavior can be complex, involving competition between the surface activity of the molecules and their mass transport to the expanding surface. nih.gov In some systems, the formation of polymer-surfactant complexes in the bulk solution can lead to enhanced surface activity compared to either component alone. nih.gov

Supramolecular assemblies are not static; they are dynamic systems where the constituent molecules are held together by reversible non-covalent interactions. rsc.orgrsc.org This inherent reversibility allows the systems to be perturbed and their properties tuned by external stimuli. rsc.org These stimuli can include temperature, pH, light, or chemical analytes, which can cause a reconfiguration of the self-assembled matrix. rsc.orggla.ac.uk

A clear example of stimulus-response is seen in mixed aqueous solutions of dihexadecyl dimethyl ammonium bromide ([16-16]) and hexadecyl trimethyl ammonium bromide (C16TAB). scispace.com In this system, temperature acts as a key external stimulus. scispace.com By changing the temperature, the structure of the aggregates can be controllably altered. scispace.com For instance, at a specific mixing ratio (0.3 mole fraction of [16-16]), the aggregates exist as vesicles at 25°C but transform into worm-like micelles when the temperature is raised to 35°C. scispace.com This demonstrates that temperature plays a critical role in dictating the type of aggregate formed in the solution. scispace.com Understanding these dynamic processes is crucial for designing new functional materials and nanodevices. nih.gov

Nanotechnology and Drug Delivery Systems Utilizing this compound Derivatives

The self-assembling properties of this compound and its derivatives make them valuable components in the field of nanotechnology, particularly for the creation of systems designed for drug delivery.

Nanocarriers are colloidal systems with submicron particle sizes that are extensively investigated for their potential in drug delivery. nih.gov These carriers can improve the therapeutic efficacy of drugs by enhancing their solubility and stability, enabling controlled release, and facilitating site-specific delivery. nih.govmdpi.com The vesicles formed by the self-assembly of dihexadecyl dimethyl ammonium salts are a prime example of such nanocarriers. scispace.comresearchgate.net These vesicles, which are essentially lipid bilayers enclosing an aqueous core, can encapsulate both hydrophilic and hydrophobic drug molecules. mdpi.com

Various types of nanocarriers have been developed, including liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles, and dendrimers. nih.govbrieflands.com Lipid-based nanocarriers, a category that includes vesicles made from surfactants like this compound, are particularly promising due to their biocompatibility and ability to deliver a wide range of therapeutic agents. nih.gov The development of nanocarrier platforms allows for the effective delivery of drugs to target tissues, such as tumors, thereby improving therapeutic outcomes and potentially reducing side effects associated with conventional drug administration. nih.govrsc.org These systems can be engineered with specific surface properties to target diseased cells while avoiding healthy ones. mdpi.com

Table 3: Overview of Selected Nanocarrier Types for Drug Delivery

Nanocarrier TypeDescriptionKey Features
Liposomes/Vesicles Spherical vesicles composed of one or more lipid or amphiphilic bilayers. brieflands.comCan encapsulate both hydrophilic and lipophilic drugs; biocompatible; diverse morphologies. mdpi.combrieflands.com
Solid Lipid Nanoparticles (SLN) Colloidal carriers with a solid lipid matrix at physiological temperature.Biocompatible and biodegradable; can protect encapsulated drugs from degradation. brieflands.com
Polymeric Nanoparticles Nanoparticles prepared from biodegradable polymers like PLGA. mdpi.comnih.govLow immunogenicity; allows for sustained and controlled drug release. mdpi.comnih.gov
Dendrimers Branched, nanoscale polymers with a well-defined structure. mdpi.comHigh surface-to-volume ratio; tunable surface functionality. mdpi.com
Gold Nanoparticles Inorganic nanoparticles made of gold.Noted for low cytotoxicity at the cellular level in many human cell lines; used in diagnostics and therapy. brieflands.com

Targeted Drug Release Strategies

The class of cationic lipids, to which this compound belongs, is extensively studied for its potential in creating lipid-based nanocarriers for drug delivery. These systems, such as liposomes and solid lipid nanoparticles, can encapsulate therapeutic agents and interact with negatively charged cell membranes, facilitating cellular uptake. The general strategy involves leveraging the electrostatic interactions between the cationic carrier and the anionic cell surface to enhance drug localization. While this principle is well-established for cationic surfactants, specific research detailing the use of this compound in targeted drug release formulations is not prominent in the current scientific literature. The development of targeted drug delivery systems is a complex field where the choice of carrier molecule is critical for efficacy and safety, with research often focused on related quaternary ammonium compounds with different alkyl chain lengths. wikipedia.orgnih.gov

Hybrid Nanomaterial Composites for Biomedical Applications

Hybrid nanomaterials, which combine inorganic and organic components, are gaining attention for biomedical uses due to their tunable properties. biorxiv.org Quaternary ammonium compounds with long alkyl chains are instrumental in forming these composites, often acting as structure-directing agents or templates. For instance, research on the closely related dioctadecyl dimethyl ammonium chloride has shown its ability to form a halide-free, reaction-controlled phase-transfer catalyst with silicotungstate. rsc.org In this hybrid material, the quaternary ammonium salt encapsulates the inorganic polyoxometalate, creating a catalytically active species soluble in organic media. rsc.org

This principle of using long-chain quaternary ammonium salts to create organic-inorganic hybrids can be extended to biomedical applications. The cationic nature of this compound allows it to form stable composites with negatively charged inorganic nanoparticles (e.g., silica (B1680970), gold) or polymers. These hybrid materials could be designed for applications such as antimicrobial coatings or as components in diagnostic assays, leveraging both the structural properties of the inorganic core and the biological activity of the cationic surfactant shell.

Application in Analytical Sciences and Biochemical Detection

The distinct amphiphilic and cationic nature of this compound enables its use in specialized analytical and detection techniques, from enhancing chemical reactions to assisting in the separation of complex biological molecules.

Phase Transfer Catalysis in Extraction Processes

This compound is utilized as a phase-transfer catalyst (PTC), a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. nbinno.com This is particularly useful in heterogeneous systems, such as liquid-liquid or solid-liquid reactions, where the reactants are immiscible. The mechanism involves the quaternary ammonium cation forming a lipophilic ion pair with the anion of a reactant from the aqueous phase. This ion pair is soluble in the organic phase, allowing the reactant's anion to participate in the reaction. biomedres.us

A specific application includes its use as a phase transfer agent for the isolation of picolinic acid from plant material. biosynth.com Furthermore, it has been employed as a reagent in analytical chemistry for measuring the concentration of potassium dichromate. biosynth.com The effectiveness of such catalysts is demonstrated in reactions like olefin epoxidation. Research on a structurally similar catalyst, dioctadecyl dimethyl ammonium chloride, in a hybrid system highlights the efficiency of these compounds.

Table 1: Efficiency of a Dioctadecyl Dimethyl Ammonium Chloride-based Hybrid Catalyst in the Epoxidation of Cyclohexene

This table shows the performance of a hybrid phase-transfer catalyst containing a long-chain quaternary ammonium salt under various solvent conditions.

SolventConversion (%)Selectivity (%)Yield (%)
Ethyl acetate989996
Toluene959994
Acetonitrile (B52724)969995
Dichloromethane949993
Data derived from research on a related silicotungstate-based catalyst. rsc.org

The development of methods for the robust extraction and analysis of quaternary ammonium compounds, including dihexadecyl-class compounds, from environmental matrices like soil and sludge has been established using techniques such as ultrasonic extraction followed by HPLC-MS/MS. nih.gov

Fluorescent Probes for Protein Detection in Electrophoretic Techniques

While this compound is not itself a fluorescent probe, closely related compounds are critical components in advanced electrophoretic techniques for protein analysis. nih.gov Gel electrophoresis is a fundamental method used to separate proteins based on their size and charge. wikipedia.orgebsco.com Following separation, proteins are typically visualized using fluorescent dyes that bind to them, allowing for detection. nih.govmdpi.com

An advanced, high-capacity, and high-resolution two-dimensional preparative polyacrylamide gel electrophoresis system has been developed specifically for purifying proteins from complex mixtures. nih.gov This technique uniquely employs a cationic detergent, benzyldimethyl-n-hexadecylammonium chloride (16-BAC), in the first dimension of electrophoresis. nih.gov In this step, proteins are separated at an acidic pH as they move toward the cathode in the presence of the cationic detergent. nih.gov The second dimension is a standard SDS-PAGE system where proteins are separated by size. nih.gov This method demonstrates the utility of a C16-alkyl chain quaternary ammonium compound in sophisticated protein separation protocols that precede detection and analysis.

Table 2: Two-Dimensional Electrophoresis System Using a C16 Cationic Detergent

This table outlines the two-dimensional gel electrophoresis technique that utilizes a detergent structurally related to this compound.

DimensionDetergent UsedpH ConditionPrinciple of Separation
First DimensionBenzyldimethyl-n-hexadecylammonium chloride (16-BAC)AcidicElectrophoresis toward the cathode in the presence of a cationic detergent. nih.gov
Second DimensionSodium Dodecyl Sulfate (SDS)Standard (Varies)Electrophoresis toward the anode based on molecular weight. nih.gov
This high-capacity technique has been used to purify proteins for subsequent sequencing and use as antigens. nih.gov

Environmental Remediation and Water Treatment Technologies

The cationic properties of this compound make it suitable for applications in water purification, specifically in the removal of suspended solids through flocculation.

Flocculation Mechanisms in Wastewater Treatment

Flocculation is a crucial process in wastewater treatment where small, suspended colloidal particles are aggregated into larger clumps, or "flocs," which can then be easily removed from the water by sedimentation or filtration. wikipedia.orgyoutube.com Many of the suspended particles in wastewater, such as clays (B1170129), silts, bacteria, and organic matter, carry a negative surface charge, which causes them to repel each other and remain in a stable suspension. researchgate.net

As a cationic surfactant, this compound acts as a coagulant and flocculant primarily through a charge neutralization mechanism. nbinno.comresearchgate.net When added to wastewater, the positively charged head of the molecule is attracted to the negatively charged colloidal particles. researchgate.net This attraction neutralizes the surface charge of the particles, destabilizing the colloid by eliminating the repulsive forces. researchgate.net Once neutralized, the particles can approach each other and aggregate due to van der Waals forces. The long hydrophobic alkyl chains can further promote flocculation through a bridging mechanism, where a single surfactant molecule adsorbs onto multiple particles, physically linking them together into a larger, settleable floc. researchgate.netrsc.org Studies on similar cationic polymers have confirmed that charge neutralization and adsorption bridging are the primary mechanisms responsible for effective flocculation. rsc.orgnih.gov

Adsorption on Sludge Solids for Contaminant Removal

The application of this compound (DHDDMAC) in the modification of sludge solids represents a promising avenue for enhancing the removal of various contaminants from wastewater. Sludge, a byproduct of wastewater treatment, is rich in organic matter and possesses a generally negative surface charge, making it a potential adsorbent material. However, its efficiency in removing certain pollutants can be limited. Modification with cationic surfactants like DHDDMAC can significantly alter the surface properties of sludge solids, thereby improving their adsorption capabilities for a range of contaminants.

The fundamental principle behind this application lies in the interaction between the cationic DHDDMAC and the anionic surfaces of sludge particles. The long-chain alkyl groups of the DHDDMAC molecules adsorb onto the sludge surface, effectively creating a new surface with modified characteristics. This modification can enhance the removal of contaminants through several mechanisms, including improved adsorption of organic pollutants and enhanced binding of heavy metals.

Research into the adsorption of similar long-chain quaternary ammonium compounds (QACs) onto sludge provides insight into the potential behavior of DHDDMAC. Studies have shown that the adsorption of QACs onto activated sludge is a rapid process, often reaching equilibrium within a few hours. scirp.org The efficiency of this adsorption is influenced by factors such as pH, with higher pH values generally leading to increased adsorption. scirp.org

Once the sludge is modified with DHDDMAC, its capacity to adsorb other contaminants can be significantly enhanced. For instance, the hydrophobic long chains of the surfactant can create a nonpolar environment on the sludge surface, which is favorable for the adsorption of non-polar organic contaminants from wastewater. This is analogous to the use of surfactant-modified clays for the removal of organic pollutants. louisville.edu

Furthermore, the cationic nature of the modified sludge surface can play a role in the removal of anionic contaminants. While detailed studies specifically on DHDDMAC-modified sludge for contaminant removal are emerging, research on other cationic surfactant-modified adsorbents provides a strong basis for its potential efficacy.

The following tables present data from studies on the adsorption of similar cationic surfactants onto sludge and the removal of contaminants using modified adsorbents, illustrating the principles that would apply to DHDDMAC-modified sludge.

Table 1: Adsorption of Quaternary Ammonium Compounds (QACs) on Primary Sludge

CompoundInitial Concentration (mg/L)Sludge Volatile Solids (g/L)Adsorption (%)
Dodecyl Trimethyl Ammonium Chloride (C12TMA)300113
Hexadecyl Trimethyl Ammonium Chloride (C16TMA) 300 1 88
Dodecyl Benzyl Dimethyl Ammonium Chloride (C12BDMA)300167
Hexadecyl Benzyl Dimethyl Ammonium Chloride (C16BDMA) 300 1 89
Data adapted from a study on the sorption of various QACs to municipal sludge, indicating that longer alkyl chains, similar to that in this compound, lead to higher adsorption percentages. nih.gov

Table 2: Effect of Cationic Surfactant (CTAB) on Sludge Dewaterability and Contaminant Removal

ParameterCPAM AloneCPAM + CTAB (at pH 3)% Improvement
Dry Solid (DS) Content (%)27.3 - 28.329.5 - 34.38 - 21.2
Supernatant Turbidity Reduction (%)--14.6 - 31.1
Specific Resistance to Filtration (SRF) Reduction (%)--6.9 - 7.8
This table demonstrates how a cationic surfactant, Cetyltrimethylammonium Bromide (CTAB), which has a single C16 alkyl chain, can improve the properties of sludge, suggesting that DHDDMAC with its two C16 chains could have a significant impact on sludge conditioning for contaminant removal. nih.gov

Table 3: Cadmium (Cd2+) Adsorption on Unmodified and Chemically Modified Sludge-Based Activated Carbon (SAC)

AdsorbentMaximum Adsorption Capacity (mg/g)
Unmodified SAC1.76
Urea Modified SAC4.54
K2FeO4 Modified SAC9.34
Urea and K2FeO4 Modified SAC 9.69
This table illustrates the potential for modification to significantly enhance the contaminant removal capacity of sludge-derived materials. While not using DHDDMAC, it highlights the principle of surface modification for improved heavy metal adsorption. nih.gov

The research findings collectively suggest that the adsorption of this compound onto sludge solids is a viable method for creating a modified adsorbent with enhanced capabilities for removing a variety of contaminants from wastewater. The long hydrophobic chains and the cationic nature of the molecule are key to this enhanced functionality.

V. Environmental Science and Ecotoxicological Research

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical dictate its distribution, persistence, and potential for exposure in various environmental compartments. For Dihexadecyl dimethyl ammonium (B1175870) chloride, these mechanisms are largely governed by its cationic nature and long alkyl chains, which influence its interaction with soil, sediment, and biological systems. Much of the specific environmental research has been conducted on Di(hydrogenated tallow (B1178427) alkyl) dimethylammonium chloride (DHTDMAC), a commercial mixture in which Dihexadecyl dimethyl ammonium chloride is a principal component. ecetoc.orgnih.gov

The biodegradation of this compound, often studied as part of the DHTDMAC mixture, is a critical process for its removal from the environment. While standard laboratory tests indicate that DHTDMAC is not readily biodegradable, studies using adapted microbial populations show that it can be completely mineralized. ecetoc.org In the presence of acclimated biomass, total mineralization can occur in up to 200 days. ecetoc.org

Research on a similar, though shorter-chained, compound, didecyldimethylammonium chloride (DDAC), suggests a likely biodegradation pathway for these types of quaternary ammonium compounds (QACs) involves an N-dealkylation process, which ultimately leads to mineralization to carbon dioxide and water. nih.gov However, the length of the alkyl chain significantly impacts biodegradability; one study noted that C16 (hexadecyl) and C18 (octadecyl) QACs showed virtually no biodegradation, suggesting that longer chains can inhibit the process. nih.gov

In aquatic systems, primary biodegradation can be significant over time. Studies in river water have observed 70% primary biodegradation of DHTDMAC after 40 days. ecetoc.org Mineralization studies, which measure the conversion to CO2, showed up to 65% conversion when sediments were present. ecetoc.org In terrestrial environments, soil studies indicated that 50-60% mineralization of DHTDMAC occurs within a period of 120 to 430 days. ecetoc.org Acclimation of the microbial community appears to be a key factor for effective degradation in sediments. cleaninginstitute.org

Table 1: Biodegradation Rates of DHTDMAC (containing this compound)

Environment Rate/Extent of Biodegradation Time Frame Source(s)
Aquatic
River Water 70% (Primary Biodegradation) 40 days ecetoc.org
Water with Sediment Up to 65% (Mineralization) Not Specified ecetoc.org
Adapted Biomass Total Mineralization Up to 200 days ecetoc.org
Terrestrial

This compound is considered stable under typical environmental conditions. As part of the DHTDMAC mixture, it is reported to be stable to both chemical hydrolysis and photolysis. cleaninginstitute.org Supporting this, studies on the related compound DDAC confirm it is hydrolytically stable in a pH range of 5 to 9 and is also stable to photodegradation in aqueous solutions, even when a photosensitizer is present. nih.gov

Due to its cationic properties and long hydrocarbon chains, this compound has a strong tendency to bind to environmental solids. As a component of DHTDMAC, it adsorbs strongly to surfaces. ecetoc.org This high affinity for sorption means it is effectively removed during wastewater treatment, primarily by partitioning onto sludge solids. ecetoc.org In aquatic environments, it binds readily with organic and inorganic materials in surface waters and sediments. cleaninginstitute.org

This strong adsorption behavior significantly reduces its mobility in soil. Research on QACs indicates that adsorption is favored for longer-chained homologues like this compound. researchgate.net The interaction is driven by both ionic and hydrophobic forces, leading to strong binding with clay minerals and organic matter in soil and sediment. researchgate.net This strong adsorption minimizes the potential for leaching into groundwater. regulations.gov

Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be eliminated. For this compound and related compounds, the potential for bioaccumulation is considered low.

Studies on DHTDMAC have shown no evidence of bioaccumulation in earthworms exposed to contaminated soil. ecetoc.orgcleaninginstitute.org Furthermore, research on Dimethyldioctadecylammonium chloride (DODMAC), another principal component of DHTDMAC, found low bioaccumulation in sediment-dwelling invertebrates. nih.gov The measured accumulation factors were 0.22 for the oligochaete Lumbriculus variegatus and 0.78 for the sludge worm Tubifex tubifex. nih.gov This indicates that the compound is not significantly concentrated in these organisms from the sediment. nih.gov

Table 2: Bioaccumulation Factors (BAF) for DODMAC (a key component of DHTDMAC)

Organism BAF Tissue/Matrix Source(s)
Lumbriculus variegatus (Oligochaete) 0.22 Whole Body nih.gov

Ecotoxicity to Aquatic and Terrestrial Organisms

The ecotoxicity of this compound is a significant consideration due to its function as a surfactant and biocide.

Based on its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification, this compound is categorized as H400 (Very toxic to aquatic life) and H410 (Very toxic to aquatic life with long lasting effects). nih.gov This indicates a high potential for acute and chronic toxicity in aquatic environments.

Studies on the DHTDMAC mixture show it is particularly toxic to algae in laboratory settings. ecetoc.org However, its toxicity is often mitigated in natural waters because the compound binds to suspended solids and dissolved organic matter, reducing its bioavailability. ecetoc.orgcleaninginstitute.org Chronic toxicity tests on the invertebrate Ceriodaphnia dubia (water flea) in treated sewage effluent resulted in a No-Observed-Effect-Concentration (NOEC) of 4.53 mg/L. ecetoc.org In standard laboratory water, chronic NOECs for invertebrates are reported to be less than 1 mg/L. cleaninginstitute.org

For sediment-dwelling invertebrates, chronic toxicity appears to be low, likely due to the strong adsorption of the chemical to sediment particles, which reduces its availability for uptake. Studies on DODMAC, a key component of DHTDMAC, reported high NOEC values for several invertebrates. nih.gov

Table 3: Ecotoxicity Endpoints for this compound and Related Compounds

Compound Organism Endpoint Value Source(s)
This compound Aquatic Life GHS Hazard Statement H400: Very toxic to aquatic life nih.gov
This compound Aquatic Life GHS Hazard Statement H410: Very toxic to aquatic life with long lasting effects nih.gov
DHTDMAC Ceriodaphnia dubia (Invertebrate) Chronic NOEC (in effluent) 4.53 mg/L ecetoc.org
DHTDMAC Invertebrates Chronic NOEC (in lab water) <1 mg/L cleaninginstitute.org
DODMAC Lumbriculus variegatus (Invertebrate) Chronic NOEC (in sediment) >5738 mg/kg dw nih.gov
DODMAC Tubifex tubifex (Invertebrate) Chronic NOEC (in sediment) >1515 mg/kg dw nih.gov

Effects on Higher Plants and Soil Metabolism

Limited specific research exists on the metabolic effects of this compound on higher plants. However, studies on the closely related Didecyl dimethyl ammonium chloride (DDAC) provide insights into its behavior in terrestrial environments. DDAC is used as a pesticide for ornamental plants, shrubs, and vines. regulations.govregulations.gov

Research into the fate of DDAC in soil has shown it to be highly persistent. In one study using sandy loam soil under aerobic conditions, the calculated half-life for DDAC was 1,048 days, indicating very slow degradation. epa.govepa.govturi.org During the year-long study, no significant biotransformation of the parent compound was reported. regulations.govepa.gov Extractable residues of the compound decreased over the study period, while non-extractable residues, which are bound to the soil, increased. regulations.gov This strong binding to soil particles is a key characteristic of DDAC. federalregister.govregulations.gov

While there are no known studies on the specific uptake and metabolism of these compounds by plants, it is believed that their strong adsorption to soil organic matter and clay particles limits their availability for plant uptake. federalregister.gov For instance, in an assessment of broccoli grown from seeds treated with DDAC, the U.S. Environmental Protection Agency (EPA) expected only trace amounts of the compound to be adsorbed to the seed coat and surrounding soil, with negligible systemic uptake by the plant. federalregister.gov

Table 1: Aerobic Soil Metabolism of Didecyl Dimethyl Ammonium Chloride (DDAC)

ParameterValueSoil TypeConditionsSource
Half-life 1,048 daysSandy LoamAerobic, 25°C, dark regulations.govepa.govepa.gov
Major Transformation Products None reportedSandy LoamAerobic, 25°C, dark epa.govepa.gov
Extractable Residues (Day 365) ~75% of appliedSandy LoamAerobic, 25°C, dark regulations.govepa.gov
Non-extractable Residues (Day 365) ~18% of appliedSandy LoamAerobic, 25°C, dark regulations.gov

Influence of Environmental Factors on Ecotoxicity (e.g., Water Hardness, Organic Matter)

The ecotoxicity of chemical compounds can be significantly influenced by various environmental factors. For quaternary ammonium compounds, water hardness and the presence of organic matter are particularly relevant.

Water Hardness: Generally, for many substances, an increase in water hardness, which is the concentration of calcium and magnesium ions, can decrease the toxicity to aquatic organisms. nih.gov This is because these cations can compete with the toxic substance for uptake sites on an organism's gills or surface. nih.gov Studies on other chemicals have shown that increased water hardness can substantially reduce acute toxicity to freshwater invertebrates. nih.gov While specific studies on this compound are not available, research on QACs has noted that the bactericidal properties of these compounds can be affected by water hardness. regulations.gov

Organic Matter: The presence of natural organic matter (NOM) in water or soil can also mitigate the toxicity of pollutants. researchgate.net Organic matter can bind with chemicals, reducing their bioavailability and, consequently, their toxic effects. federalregister.gov DDAC has a strong tendency to adsorb to soil and sediment. regulations.govnih.gov Its high partition coefficients (Koc) indicate it is immobile in soil. regulations.govnih.gov This strong binding to organic matter and clay particles is expected to reduce its availability to organisms in the environment. federalregister.gov However, some research suggests that DDAC can maintain its efficacy as a disinfectant even in the presence of high organic loads and hard water, which makes it effective in challenging conditions.

Assessment of Environmental Risk Mitigation Strategies

Efficacy of Wastewater Treatment Processes in QAC Removal

A primary pathway for QACs to enter the environment is through wastewater. nih.govresearchgate.net Therefore, the effectiveness of wastewater treatment plants (WWTPs) is a critical factor in mitigating environmental risk.

Research indicates that QACs are largely removed during conventional wastewater treatment processes. nih.govresearchgate.net The primary mechanisms for removal are sorption to sludge and biodegradation. nih.gov Studies have reported very high removal efficiencies for DDAC, in some cases exceeding 99%. nih.gov One report noted that in a continuous activated sludge test, greater than 80% of the removal was due to biotransformation.

Despite the high removal rates, the continuous and widespread use of these compounds means that even a small fraction passing through treatment can lead to a constant release into the aquatic environment. nih.gov

Table 2: Reported Removal Efficacy of QACs in Wastewater Treatment

Compound/ClassRemoval Mechanism(s)Reported EfficacySource
Didecyl dimethyl ammonium chloride (DDAC) Biodegradation, Sorption to sludge>99% nih.gov
Quaternary Ammonium Compounds (general) Biodegradation, Sorption to sludge>90% nih.gov
Benzalkonium chlorides (BACs) Biotransformation98.4% (in a packed bed reactor) nih.gov

Prediction of Environmental Concentrations

Predicting the concentration of a chemical in the environment is a key component of risk assessment. This is often done by calculating the Predicted Environmental Concentration (PEC). The PEC is an estimate of the concentration expected in various environmental compartments (water, soil, air) based on factors like usage volume, release pathways, and environmental fate (e.g., degradation and partitioning). nih.govinterreg-sudoe.eu

The environmental risk is then characterized by comparing the PEC with the Predicted No-Effect Concentration (PNEC), which is the concentration below which unacceptable effects on organisms are unlikely to occur. regulations.gov If the PEC/PNEC ratio is greater than 1, it indicates a potential risk to the environment.

For QACs, PECs are calculated for wastewater effluents and receiving river waters. nih.govinterreg-sudoe.eu For example, a study in Austria found that for some rivers, the PEC/PNEC ratio for certain QACs was above 1, suggesting a potential risk to sensitive aquatic organisms. Models like SCIGROW are used to estimate concentrations in groundwater, although for compounds like DDAC with very high soil partition coefficients (Koc), the model often predicts very low concentrations, suggesting a low risk of groundwater contamination. regulations.gov For a seed treatment application of DDAC, the resulting contamination of drinking water was expected to be negligible. federalregister.gov

The potential for environmental release is a key consideration for regulatory bodies in Canada and other regions when assessing the risks of pesticides containing DDAC. canada.ca

Vi. Toxicological Studies and Human Health Hazard Assessment

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies on QACs like DDAC indicate that they are poorly absorbed through biological membranes, which limits their systemic availability. nih.govresearchgate.netresearchgate.net

Comprehensive reviews of unpublished data submitted to regulatory agencies, such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA), reveal that DDAC exhibits poor absorption via both oral and dermal routes, with estimates of absorption being less than or equal to 10%. nih.govresearchgate.netresearchgate.net In vitro studies on the dermal absorption of DDAC showed that less than 0.5% of the applied dose reached the receptor fluid after 48 hours. nih.gov The primary barrier to dermal penetration appears to be the dermis itself. nih.gov While DDAC can readily distribute into the stratum corneum, its passage into systemic circulation is limited. nih.gov

Table 1: In Vitro Dermal Absorption of Didecyl Dimethyl Ammonium (B1175870) Chloride (DDAC)

Parameter Value Reference
Receptor Fluid Penetration (48h) < 0.5% of applied dose nih.gov
Apparent Permeability Coefficient (Kp) (<12.5 mg/mL) 5 ± 1 cm/h x 10⁻⁶ nih.gov
Apparent Permeability Coefficient (Kp) (≥12.5 mg/mL) 12 ± 3 cm/h x 10⁻⁶ nih.gov

| Dermal Bioavailability (estimated) | ~33% of amount in full-thickness skin | nih.gov |

Following the limited absorption that does occur, QACs like DDAC are not widely distributed throughout the body. nih.govresearchgate.netresearchgate.net The primary route of excretion for the small amount of absorbed compound is through the feces. nih.govresearchgate.netresearchgate.net This excretion pattern is consistent with the poor oral absorption, suggesting that the majority of an ingested dose passes through the gastrointestinal tract without being absorbed into the bloodstream.

Local Toxicity and Irritation Studies

The main toxicological concern associated with dihexadecyl dimethyl ammonium chloride and similar QACs is local irritation at the point of contact. nih.govresearchgate.net

Studies have demonstrated that DDAC is corrosive and irritating to the skin and eyes, particularly at high concentrations. nih.govresearchgate.netturi.org In a primary dermal irritation study with rabbits, an 80% active ingredient (a.i.) formulation of DDAC was found to be corrosive. regulations.gov A 21-day dermal toxicity study identified a No-Observed-Adverse-Effect Level (NOAEL) for dermal irritation at 2 mg/kg/day, which is equivalent to 8 µg/cm². regulations.gov

Ocular irritation studies in rabbits have shown that DDAC can cause severe eye damage. turi.org A formulation with 80% DDAC resulted in severe corneal opacity and conjunctival redness and chemosis. turi.org Even at lower concentrations, from 0.1% to 0.5%, DDAC is considered irritating to the eye. turi.org

Table 2: Dermal and Ocular Irritation Findings for Didecyl Dimethyl Ammonium Chloride (DDAC)

Study Type Concentration Finding Reference
Primary Dermal Irritation 80% a.i. Corrosive regulations.gov
21-Day Dermal Toxicity 6 mg/kg/day (LOAEL) Erythema, edema, exfoliation, excoriation, ulceration regulations.gov
Primary Eye Irritation 80% a.i. Severe corneal opacity, redness, chemosis turi.org

| Threshold Irritant Concentration (Eye) | 0.1% - 0.5% | Irritating | turi.org |

An Adverse Outcome Pathway (AOP) has been developed for QACs like DDAC, which links the molecular initiating event to adverse outcomes. tandfonline.com This model supports the understanding that the primary effects of these compounds are localized. tandfonline.com The AOP for QACs indicates that their cationic nature leads to interactions with negatively charged cell membranes, causing disruption and cell death at the point of contact. nih.gov This local cellular damage is consistent with the observed dermal and ocular irritation. tandfonline.comtandfonline.com

Systemic Toxicological Endpoints (Absence of)

A robust database of toxicological studies on DDAC, including repeated dose oral and dermal studies in various animal models, has not identified any significant systemic toxicity. nih.govresearchgate.netresearchgate.netturi.org The toxicological effects observed in these studies, such as reduced food consumption and body weight, are considered secondary to the local irritation caused by the compound. nih.govresearchgate.nettandfonline.com It is noted that QACs are not considered to be dermal sensitizers, carcinogenic, genotoxic, or specific reproductive or developmental toxicants. nih.govresearchgate.netresearchgate.net The lack of systemic effects is consistent with the poor absorption and limited distribution of these compounds. turi.orgtandfonline.com

Evaluation of Developmental and Reproductive Toxicity

Studies conducted on the representative compound DDAC indicate that it is not a specific developmental or reproductive toxicant. nih.govresearchgate.netchemicalbook.com Developmental effects, such as decreased fetal body weight and an increased number of dead fetuses in rabbits, have been observed, but only at dose levels that also produced maternal toxicity, including hypoactivity and decreased body weight gain. epa.gov Similarly, in a two-generation reproductive toxicity study in rats, effects on offspring, such as decreased pup body weight, occurred at the same dose that caused maternal effects like reduced body weight and food consumption. nih.govnih.gov

In studies on Sprague-Dawley rats, there was no evidence of significant reproductive or developmental toxicity. epa.gov A two-generation study established a No-Observed-Adverse-Effect Level (NOAEL) for adult and offspring systemic toxicity at 750 ppm (equivalent to approximately 45 mg/kg/day), based on reductions in body weight. nih.govnih.gov The reproductive and developmental NOAEL in the same study was determined to be 1,500 ppm (approximately 91 mg/kg/day). nih.govnih.gov

Some non-guideline studies have suggested that exposure to a mixture of DDAC and another quaternary ammonium compound, alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), was associated with decreased fertility in mice, including increased time to first litter and fewer pups. foodpackagingforum.orgwsu.edu However, regulatory-compliant studies have consistently found that DDAC does not specifically target reproduction or development. nih.govresearchgate.net

Genotoxicity and Carcinogenicity Assessments

A comprehensive review of available data indicates that DDAC is not genotoxic. nih.govresearchgate.net It has tested negative in a battery of mutagenicity tests, including the Ames test, which showed no mutagenic activity with or without metabolic activation. epa.gov Furthermore, assessments have found no evidence of carcinogenicity. nih.govresearchgate.net

In a carcinogenicity study in rats, a dose-related increase in testicular interstitial cell adenomas was reported, but the incidence fell within the range of historical controls for the rat strain. epa.gov In a mouse carcinogenicity study, treatment with DDAC did not alter the spontaneous tumor profile. epa.gov Chronic oral feed studies in mice and rats found no neoplastic lesions attributable to DDAC exposure. turi.org Based on these findings, regulatory bodies have concluded that DDAC is not carcinogenic.

Subchronic and Chronic Exposure Studies

Repeated dose oral toxicity studies have been conducted in several species, including rats, mice, and beagles. nih.govresearchgate.net The toxicological effects consistently observed across these studies are characteristic of local irritation and include reduced food consumption, decreased mean body weight, and diminished body weight gain. nih.govchemicalbook.com These findings are consistent with the mode of action for an irritating or corrosive substance. nih.govresearchgate.net Systemic toxicity is generally not observed. nih.govchemicalbook.com

No-Observed-Adverse-Effect Levels (NOAELs) from subchronic and chronic studies with DDAC have been reported to range from 10 to 93.1 mg/kg-day. nih.govresearchgate.netresearchgate.net

Inhalation exposure studies have also been performed. In a 13-week study where Sprague-Dawley rats were exposed to DDAC aerosols, the primary effects observed at higher concentrations (0.36 mg/m³ and 1.41 mg/m³) were decreased body weight, increased lung weight, inflammatory cell infiltration, and partial interstitial pneumonia. nih.gov Severe histopathological symptoms were not found, and the NOAEL was determined to be 0.11 mg/m³. nih.gov A shorter 4-week inhalation study also noted lower body weight correlated with lower food consumption at concentrations of 1.5 mg/m³.

Vii. Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Separation and Identification

Chromatography is a fundamental technique for separating the components of a mixture. For a quaternary ammonium (B1175870) compound like Dihexadecyl dimethyl ammonium chloride, its cationic nature and lack of a strong chromophore present unique analytical challenges that are addressed by the following methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of quaternary ammonium compounds (QACs). For compounds like this compound, which lack a UV-absorbing chromophore, detection can be challenging, often necessitating derivatization or the use of alternative detectors like evaporative light scattering detectors (ELSD) or conductivity detectors. nih.gov However, when coupled with a mass spectrometer (see LC-MS/MS), this limitation is overcome.

Reverse-phase (RP) HPLC is a common approach. For instance, a method developed for Didecyldimethylammonium chloride (DDAC), a related dialkyldimethylammonium compound, utilizes an RP column with a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods are often scalable and can be adapted for preparative separation to isolate impurities. sielc.com

A typical HPLC system for QAC analysis would include a pump, an autosampler, a column oven to maintain a consistent temperature (e.g., 40°C), and a detector. google.com The choice of column is critical; mixed-mode columns that incorporate both reversed-phase and cation-exchange mechanisms can offer superior separation for cationic analytes like this compound. nih.gov

Table 1: Example HPLC Method Parameters for a Related Dialkyldimethylammonium Compound (DDAC)

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Application Analytical and Preparative Separation

| Note | For Mass Spectrometry compatibility, phosphoric acid should be replaced with formic acid. sielc.com |

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of mixtures, determination of component purity, and selection of solvent systems for column chromatography. youtube.com In the analysis of this compound, TLC can be used for initial screening and identification. epa.gov

The process involves spotting a dissolved sample onto a stationary phase, which is a thin layer of an adsorbent material like silica (B1680970) gel coated on a plate. youtube.comyoutube.com The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. youtube.com For QACs, a common solvent system might consist of a mixture like chloroform, isopropanol, methanol (B129727), water, and formic acid. epa.gov

After development, the separated spots are visualized. Since this compound is not colored, visualization requires techniques such as irradiation with ultraviolet (UV) light (if the compound or plate has a fluorescent indicator) or staining with a chemical reagent that reacts with the compound to produce a colored spot. youtube.comresearchgate.net The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be compared to that of a known standard for identification. researchgate.net

Table 2: General TLC Procedure

Step Description
1. Plate Preparation An adsorbent layer (e.g., silica gel) on a solid backing is marked with a baseline. youtube.com
2. Sample Application A small spot of the sample solution is applied to the baseline. youtube.com
3. Development The plate is placed in a sealed chamber with a developing solvent, which moves up the plate by capillary action. youtube.com
4. Visualization The plate is dried, and spots are visualized using UV light or chemical stains (e.g., ceric ammonium molybdate). nih.govyoutube.com

| 5. Identification | The Rf value is calculated and compared with a standard. researchgate.net |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for the sensitive and selective quantification of QACs, including this compound, in complex matrices. canada.canih.gov This method combines the powerful separation capabilities of HPLC with the precise detection and structural confirmation provided by mass spectrometry.

The LC component separates the target analyte from other matrix components. Reversed-phase columns, such as C8 or C18, are commonly used for the separation of DDACs. nih.govnih.gov The mobile phase typically consists of an organic solvent like acetonitrile or methanol and an aqueous component containing a modifier such as ammonium formate (B1220265) with formic acid to ensure good peak shape and ionization efficiency. rsc.org

Following chromatographic separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for permanently charged cationic compounds. In the mass spectrometer, the compound is detected in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and low detection limits. rsc.org This involves monitoring a specific precursor ion-to-product ion fragmentation, which is unique to the target compound.

LC-MS/MS methods have been developed for a wide range of QACs in various samples, achieving low limits of detection (LOD) and quantification (LOQ). For example, a validated method for 30 QACs in human serum and urine reported method limits of detection ranging from 0.002 to 0.42 ng/mL. nih.govnih.gov

Table 3: LC-MS/MS Method Parameters for QAC Analysis

Parameter Details Source
Chromatography Reversed-phase (C8 or C18) or mixed-mode LC columns nih.gov
Mobile Phase Acetonitrile/Methanol and Ammonium Formate with Formic Acid rsc.org
Ionization Electrospray Ionization (ESI), Positive Mode rsc.org
Detection Multiple Reaction Monitoring (MRM) rsc.org
Sample Preparation Solid-Phase Extraction (SPE) with weak cation-exchange cartridges nih.gov
Limits of Quantification (LOQ) 0.006–1.40 ng/mL (in serum/urine); 10.00 μg/L (in foodstuffs) nih.govrsc.org

| Recoveries | 61–129% (in serum/urine); 76.8%–102.5% (in foodstuffs) | nih.govrsc.org |

Spectroscopic and Microscopic Approaches

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds and studying their dynamic behavior and interactions.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the structure of molecules like this compound. When analyzed by MS, pure Didecyldimethylammonium chloride (a C10 analogue) shows a peak corresponding to its molecular ion at a mass-to-charge ratio (m/z) of 326. google.com Impurities would be indicated by the presence of other peaks. google.com

For higher molecular weight analogues such as Dimethyldioctadecylammonium chloride (C18), the protonated molecule is observed at m/z 550.6. nih.gov Tandem MS (MS/MS) experiments, where a specific ion is selected and fragmented, provide detailed structural information. The fragmentation of the Dimethyldioctadecylammonium ion (m/z 551) characteristically produces a dominant fragment ion at m/z 298. nih.gov The presence of related compounds with different alkyl chain lengths, such as dimethylhexadecyloctadecylammonium (C16, C18), can also be identified through their unique fragmentation patterns. For instance, the ion at m/z 523, corresponding to the C16/C18 variant, fragments to produce ions at both m/z 298 and m/z 270. nih.gov This detailed fragmentation analysis allows for the confident identification of the specific alkyl chain composition of the quaternary ammonium compound.

Table 4: Mass Spectrometric Data for Dialkyldimethylammonium Compounds

Compound Precursor Ion (m/z) Key Fragment Ion(s) (m/z) Source
Didecyldimethylammonium (C10, C10) 326 Not specified google.com
Dimethylhexadecyloctadecylammonium (C16, C18) 523 298, 270 nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. unl.eduscirp.org Both ¹H and ¹³C NMR can be used to analyze the composition of quaternary ammonium compound solutions, providing structural information and identifying trace impurities. rsc.org

NMR is particularly powerful for studying protein-ligand interactions. nih.gov By monitoring changes in the NMR spectrum (e.g., chemical shift perturbations) of a molecule upon the addition of a binding partner, the specific sites of interaction can be mapped. nih.gov While specific interaction studies on this compound were not detailed in the reviewed literature, the principles of NMR spectroscopy make it an ideal method for such investigations. For example, NMR could be used to study how this compound interacts with biological membranes or proteins. The technique can characterize the specificity and kinetics of these interactions, providing foundational insights into the compound's behavior at a molecular level. nih.gov Furthermore, proton (¹H) NMR has been demonstrated as a method to rapidly quantify ammonium ions in biological samples like plasma, showcasing its utility for quantitative analysis in complex mixtures. ub.edu

Fourier-Transform Infrared (FTIR) Spectroscopy

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of materials. In the context of quaternary ammonium compounds, SEM has been employed to study the effects of these molecules on biological systems and to characterize the morphology of composite materials. For instance, when Staphylococcus aureus was treated with Didecyldimethylammonium chloride (DDAC), a related quaternary ammonium compound, SEM imaging revealed significant morphological changes on the bacterial cell walls, including the formation of protrusions or "blebs". academicjournals.org This indicates that DDAC, a membrane-active agent, causes physical disruption to the cell surface. academicjournals.org In materials science, SEM has been used to evaluate the particle size and morphology of materials coated with related cationic polymers. researchgate.net For example, Field Emission Scanning Electron Microscopy (FE-SEM) was used to assess the size and morphology of nanoparticles coated with Poly(methacrylic acid-co-diallyldimethylammonium chloride). researchgate.net

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials. It is particularly useful for analyzing the ultrastructure of vesicles and liposomes formed by amphiphilic molecules like this compound. Studies on the closely related compound, dioctadecyldimethylammonium chloride (DODAC), have utilized TEM to investigate the structure of extruded vesicles. nih.gov These investigations show that the vesicles are not uniform in shape; smaller vesicles tend to be spherical, while larger ones are often oblong or faceted. nih.gov This demonstrates the polydispersity in both size and morphology of the assemblies formed by these compounds. nih.gov

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Supramolecular Assemblies

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is an advanced imaging technique that allows for the visualization of supramolecular structures in their native, hydrated state. This is achieved by flash-freezing the sample, which preserves the delicate assemblies. Cryo-TEM is instrumental in characterizing vesicle-based systems, such as those formed by dioctadecyldimethylammonium chloride (DODAC). nih.govnih.gov

Cryo-TEM micrographs of extruded DODAC vesicles confirm the findings from standard TEM and light scattering, showing that the vesicle samples are quite polydisperse in both size and shape. nih.gov The images reveal that smaller vesicles are typically spherical, whereas larger ones can be oblong or faceted. nih.gov Notably, Cryo-TEM has also identified the presence of unique, lens-shaped vesicles within these preparations. nih.gov This technique provides direct visual evidence of the complex supramolecular assemblies formed by these cationic amphiphiles in solution. nih.gov

Fluorescence Spectroscopy for Quantitative Analysis

Fluorescence spectroscopy is a highly sensitive analytical method that can be adapted for the quantitative analysis of specific compounds. While direct fluorescence-based quantification methods for unlabeled this compound are not prominent, the principle has been demonstrated for related quaternary ammonium compounds (QACs). One approach involves synthesizing a fluorescently labeled version of the QAC. For example, a fluorescently labelled quaternary ammonium compound (NBD-DDA) was developed to study its interaction with bacteria, with fluorescence emission spectra showing a strong emission band with a maximum at 537 nm in DMSO. biorxiv.org

Physical Characterization Techniques

Dynamic Light Scattering (DLS) for Particle Size

Dynamic Light Scattering (DLS) is a standard and non-invasive technique used to measure the size of particles and molecules in suspension, typically in the submicron range. biorxiv.orgpmda.go.jp The method analyzes the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. pmda.go.jp The diffusion coefficient of the particles is determined from these fluctuations, and the hydrodynamic diameter (Dh) is then calculated using the Stokes-Einstein equation. pmda.go.jp

DLS has been effectively used to characterize vesicles formed by cationic amphiphiles. In a study of extruded vesicles made from dioctadecyldimethylammonium chloride (DODAC), DLS was used in combination with static light scattering and Cryo-TEM to determine key physical parameters. nih.gov The mean hydrodynamic diameter of the DODAC vesicles in salt-free dispersions was found to increase with the diameter of the extrusion filter used in their preparation. nih.gov The polydispersity index (PDI), a measure of the width of the particle size distribution, was typically lower than 0.25, indicating that the vesicle dispersions were rather polydisperse. nih.gov

Interactive Data Table: DLS Findings for Dioctadecyldimethylammonium Chloride (DODAC) Vesicles

ParameterFindingSource
Mean Hydrodynamic Diameter (Dₕ) Increases with the diameter of the extrusion filter. nih.gov
Polydispersity Index (PDI) Generally below 0.25, indicating polydisperse samples. nih.gov
Effect of Salt (NaBr) Increases the size of DODAC vesicles. nih.gov

Surface Tension Measurements for Interfacial Properties

The interfacial properties of this compound, a cationic surfactant, are primarily investigated through surface tension measurements. This technique is fundamental in understanding the behavior of surfactant molecules at interfaces, such as the air-water or oil-water interface. The data derived from these measurements provide insights into the efficiency and effectiveness of the surfactant in reducing surface and interfacial tension, as well as its tendency to self-assemble into aggregates like micelles.

A key parameter determined from surface tension measurements is the Critical Micelle Concentration (CMC). The CMC is the concentration of surfactant above which micelles form, and any further addition of surfactant to the solution results in the formation of more micelles rather than a further decrease in surface tension. The measurement is typically performed using a tensiometer, which can employ methods such as the du Noüy ring method or the Wilhelmy plate method.

The general procedure involves preparing a series of aqueous solutions of this compound with increasing concentrations. The surface tension of each solution is then measured at a constant temperature. A plot of surface tension versus the logarithm of the surfactant concentration typically shows a sharp break point. This point, where the surface tension plateaus, corresponds to the CMC.

Research on analogous compounds, such as Dihexadecyl dimethyl ammonium bromide (DHDAB), provides valuable insights into the expected interfacial behavior. Studies have shown that these types of long-chain cationic surfactants exhibit significant surface activity, drastically lowering the surface tension of water even at very low concentrations. For instance, at elevated temperatures, DHDAB in dilute solutions has been observed to form lamellar surface ordering at the air-water interface. nih.govcapes.gov.br This ordering is influenced by temperature and the presence of co-surfactants. nih.gov The change in lamellar spacing with temperature is attributed to a surface-induced phase transition. nih.gov

The study of mixed surfactant systems, for example, combining Dihexadecyl dimethyl ammonium bromide with a single-chain surfactant like Hexadecyl trimethyl ammonium bromide, has also been explored. scispace.com Such studies use techniques like rheology to understand how the mixing ratio and temperature affect the formation of different aggregate structures, from spherical micelles to worm-like micelles and vesicles. scispace.com

Below is a representative data table illustrating the kind of results obtained from surface tension measurements for a cationic surfactant similar to this compound.

Table 1: Representative Surface Tension Data for a Dialkyl Dimethyl Ammonium Salt Solution

Concentration (mol/L)Log (Concentration)Surface Tension (mN/m)
1.0 x 10⁻⁷-7.0072.0
1.0 x 10⁻⁶-6.0065.5
1.0 x 10⁻⁵-5.0052.3
5.0 x 10⁻⁵-4.3041.8
1.0 x 10⁻⁴-4.0035.2
2.0 x 10⁻⁴-3.7033.1
5.0 x 10⁻⁴-3.3033.0
1.0 x 10⁻³-3.0033.0

This table is illustrative and compiled from typical data for similar long-chain quaternary ammonium surfactants. The values are representative and intended to demonstrate the trend observed during a surface tension experiment to determine the CMC.

The data clearly shows that as the concentration of the surfactant increases, the surface tension of the solution decreases significantly. This trend continues until the concentration reaches the CMC, after which the surface tension remains relatively constant. This plateau indicates that the interface is saturated with surfactant monomers and that further additions of the surfactant lead to the formation of micelles in the bulk solution. The efficiency of a surfactant is often judged by the concentration required to reach the CMC, and its effectiveness is determined by the surface tension value at the CMC.

Viii. Future Research Directions and Emerging Areas

Development of Novel Dihexadecyl Dimethyl Ammonium (B1175870) Chloride-Based Materials with Enhanced Functionality

Future research is anticipated to focus on the synthesis of new materials where Dihexadecyl dimethyl ammonium chloride (DHDAC) serves as a foundational component. This quaternary ammonium compound is recognized for its utility as a cationic surfactant, antimicrobial agent, and in cosmetic formulations for its anti-static, emulsifying, and hair-conditioning properties. nbinno.com Its versatility extends to industrial applications such as a phase-transfer catalyst in organic synthesis and as a raw material for specialty surfactants. nbinno.comsolubilityofthings.com

Key areas for development include:

Advanced Surfactants: Leveraging its amphiphilic nature, which allows it to reduce surface tension and stabilize mixtures. solubilityofthings.com

Nanocomposites: Incorporating DHDAC into polymer matrices with materials like montmorillonite (B579905) clay to create nanocomposites with enhanced mechanical strength and controlled-release properties. researchgate.net

Functional Formulations: Its use in detergents, disinfectants, and industrial processes highlights its potential for creating products with improved wetting and spreading characteristics. solubilityofthings.comchemicalbook.commade-in-china.com

Research efforts will likely aim to modify the DHDAC structure to fine-tune its properties for specific applications, capitalizing on its high thermal stability and compatibility with non-polar matrices. nbinno.com

In-depth Mechanistic Studies at the Nano-Bio Interface

A critical area for future investigation is the detailed mechanism of interaction between DHDAC and biological systems at the nanoscale. The primary antimicrobial action of DHDAC involves the disruption of intermolecular interactions and the dissociation of lipid bilayers in microorganisms. wikipedia.org The biocidal activity, whether bacteriostatic or bactericidal, is dependent on its concentration and the growth phase of the microbial population. wikipedia.org

Emerging research indicates that at a cellular level, the cytotoxicity of quaternary ammonium compounds like DHDAC may be initiated by mitochondrial dysfunction even at sub-lethal concentrations. turi.org This is followed by mitochondrial fragmentation and a decrease in cellular energy at slightly higher concentrations. turi.org The proposed mechanism involves the inhibition of NADH ubiquinone oxidoreductase (complex I) and mitochondrial ADP-phosphorylation. turi.org

Future studies will need to further elucidate these pathways to understand the full spectrum of its biological activity, which could inform the development of more effective and targeted antimicrobial agents.

Advanced Environmental Monitoring and Predictive Modeling

Understanding the environmental fate of DHDAC is crucial for its continued use. The compound is hydrolytically stable and also stable to photodegradation in water. regulations.govturi.org However, its biodegradability can be variable. regulations.gov Due to its cationic nature, DHDAC has a strong tendency to adsorb to soil and sediment, making it immobile in soil and not expected to contaminate groundwater. regulations.govnih.gov

Despite its stability in some conditions, other data indicates it can be biodegradable, with one proposed pathway involving N-dealkylation to yield decyldimethylamine, which is further dealkylated to dimethylamine (B145610). nih.gov The resulting decanal/decanoic acid and dimethylamine can be mineralized to CO2 and water. nih.gov

The following table summarizes key data on the environmental fate of a similar compound, Didecyl dimethyl ammonium chloride (DDAC), which provides insights into the expected behavior of DHDAC.

Environmental Compartment/ProcessFinding/Half-lifeCitation(s)
Aerobic Soil MetabolismStable with very little degradation over a year; calculated half-life of 1,048 days. turi.orgepa.gov
Aerobic Aquatic MetabolismHalf-life in water: 180 days; Half-life in sediment: 22,706 days (62.2 years); Half-life in entire system: 8,366 days (22.9 years). epa.gov
Anaerobic Aquatic MetabolismHalf-life in water: 261 days; Half-life in sediment: 4,594 days (12.5 years); Half-life in entire system: 6,217 days (17 years). epa.gov
Photodegradation in WaterStable; calculated half-life of 227 days. turi.org
Soil AdsorptionImmobile in soil due to strong binding. regulations.gov

Future research should focus on developing more sophisticated monitoring techniques to track the presence and concentration of DHDAC in various environmental matrices. Advanced predictive models are needed to better forecast its long-term fate, transport, and potential accumulation in soil and sediment, reconciling the conflicting data on its biodegradation. turi.org

Integration of this compound in Sustainable Technologies

The integration of DHDAC into sustainable technologies represents a promising area of future research. Its high efficacy at lower concentrations compared to other disinfectants, such as Alkyl Dimethyl Benzyl (B1604629) Ammonium Chloride (ADBAC), means less active substance is needed to achieve the same level of disinfection. arxada.com This can lead to cost savings and a reduced environmental footprint. arxada.com

Key aspects for sustainable integration include:

Green Chemistry: Utilizing DHDAC as a phase transfer catalyst can improve the efficiency of chemical reactions, reducing waste and energy consumption. solubilityofthings.com

Environmental Impact Reduction: Using lower concentrations of DHDAC means less of the chemical is released into the environment, contributing to a more sustainable disinfection process. arxada.com

Performance in Challenging Conditions: Its ability to maintain efficacy in the presence of organic matter and hard water makes it a reliable choice for demanding applications, potentially reducing the need for re-application or additional cleaning agents. arxada.com

Future work should explore the lifecycle of DHDAC-based products, from synthesis to disposal, to fully assess and optimize their sustainability. This includes developing formulations that enhance its biodegradability and minimize its ecological impact.

Q & A

Q. Key Findings :

  • High log KowK_{ow} (~8.5) suggests strong hydrophobicity and potential for sediment binding .
  • EPA classifies structurally similar quaternary ammonium compounds (e.g., DDAC) as persistent in aquatic systems .

Advanced: How should researchers resolve contradictions in reported antimicrobial efficacy data for this compound?

Answer:

Standardize Testing Parameters :

  • Use ASTM E2315 to control inoculum size (106^6 CFU/mL), contact time (5–10 min), and neutralizers (e.g., lecithin/Tween 80) .

Evaluate Matrix Effects :

  • Compare efficacy in clean vs. protein-rich environments (e.g., serum) to assess interference .

Cross-Validate Methods :

  • Pair broth microdilution (MIC) with time-kill assays to confirm bacteriostatic vs. bactericidal activity .

Example Conflict : Discrepancies in MIC values may arise from variations in bacterial strain lipid membrane composition .

Basic: What are the critical stability considerations for handling and storing this compound in laboratory settings?

Answer:

Storage Conditions :

  • Temperature: 2–8°C in airtight containers to prevent hygroscopic degradation .
  • Compatibility: Avoid contact with strong oxidizers (e.g., peroxides) due to risk of exothermic reactions .

Stability Monitoring :

  • Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis to track impurities .

Advanced: What mechanistic studies can elucidate interactions between this compound and biological membranes?

Answer:

Model Membrane Systems :

  • Use Langmuir-Blodgett troughs to measure changes in lipid monolayer surface pressure upon compound insertion .

Fluorescence Techniques :

  • Apply laurdan generalized polarization (GP) to assess membrane fluidity alterations .

Molecular Dynamics (MD) Simulations :

  • Model interactions with phospholipid bilayers (e.g., DPPC) to predict binding energy and insertion depth .

Key Insight : The compound’s dual alkyl chains enhance membrane disruption by increasing hydrophobic anchoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihexadecyl dimethyl ammonium chloride
Reactant of Route 2
Dihexadecyl dimethyl ammonium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.